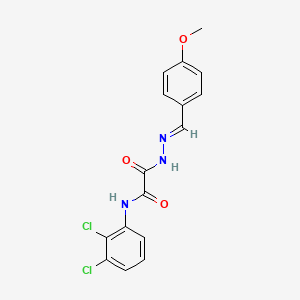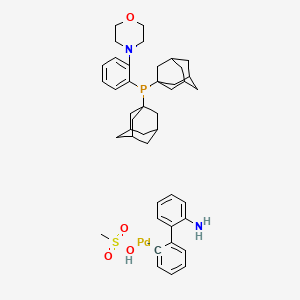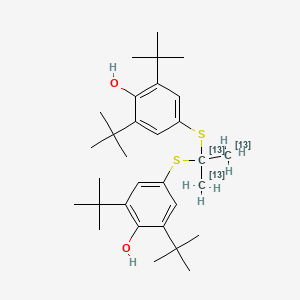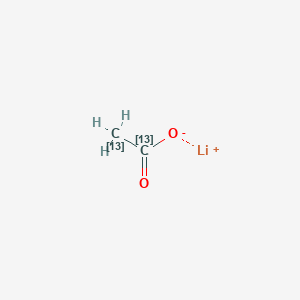![molecular formula C20H25F6N2P B12054371 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate CAS No. 1176202-62-2](/img/structure/B12054371.png)
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridinium core substituted with a 2,6-diisopropylphenyl group and a methyl group, paired with a hexafluorophosphate anion. Its distinct structure contributes to its reactivity and functionality in different chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,6-diisopropylphenylamine with a suitable aldehyde or ketone to form an intermediate imine, which then undergoes cyclization with a pyridine derivative under acidic conditions to yield the desired imidazo[1,5-a]pyridinium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[1,5-a]pyridinium compounds, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It may participate in redox reactions, act as a nucleophile or electrophile in substitution reactions, and form coordination complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Similar in having the 2,6-diisopropylphenyl group but differs in the core structure.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Shares the imidazolium core but lacks the pyridinium and hexafluorophosphate components.
Uniqueness
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is unique due to its combination of the imidazo[1,5-a]pyridinium core with the hexafluorophosphate anion, providing distinct reactivity and stability compared to similar compounds .
Propriétés
Numéro CAS |
1176202-62-2 |
|---|---|
Formule moléculaire |
C20H25F6N2P |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
Clé InChI |
QMSMRHHBCWKWQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)



![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)



![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)
